5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine
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Overview
Description
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, may involve eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as toxicity and difficulty in separating the catalysts from the reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-(4-Chloro-2-aminophenyl)isoxazol-3-amine.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of various biochemical processes. The presence of the chloro and nitro groups on the phenyl ring can enhance its binding affinity to target molecules, thereby influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)isoxazol-3-amine
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
Compared to other isoxazole derivatives, this compound may exhibit enhanced biological activity and different reactivity patterns due to these substituents .
Properties
Molecular Formula |
C9H6ClN3O3 |
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Molecular Weight |
239.61 g/mol |
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-1-2-6(7(3-5)13(14)15)8-4-9(11)12-16-8/h1-4H,(H2,11,12) |
InChI Key |
ATHKXARXLJGAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC(=NO2)N |
Origin of Product |
United States |
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